N-(3-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of triazolothiadiazines, which combines a triazole ring with a thiadiazine ring, makes them valuable in drug design and development .
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction is carried out in refluxing ethanol in the presence of a catalytic amount of piperidine for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), and various acids and bases . Major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination using NBS can yield bromo derivatives, while reactions with acids can lead to the formation of different substituted products .
Scientific Research Applications
N-(3-METHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of various cancer cell lines . Additionally, it has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens . In the field of medicine, this compound is being explored for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic and inflammatory pathways . Its antioxidant properties also make it a candidate for research in oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and arrest the cell cycle at specific phases . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar compounds to N-(3-METHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings. The unique combination of substituents in N-(3-METHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H19N5O2S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H19N5O2S/c1-12-21-22-19-24(12)23-16(13-7-4-3-5-8-13)17(27-19)18(25)20-14-9-6-10-15(11-14)26-2/h3-11,16-17,23H,1-2H3,(H,20,25) |
InChI Key |
BCUSSUXGADLAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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